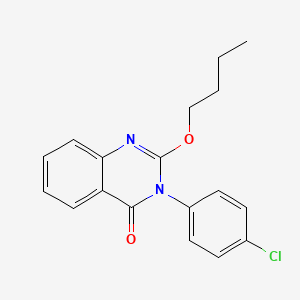

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

Description

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2 and a 4-chlorophenyl substituent at position 3 of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antihypertensive, antibacterial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

828273-76-3 |

|---|---|

Molecular Formula |

C18H17ClN2O2 |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

2-butoxy-3-(4-chlorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3 |

InChI Key |

XETTYJDFEHXALZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Compound Characteristics

Before delving into preparation methods, it is important to understand the key characteristics of the target compound:

| Property | Value |

|---|---|

| CAS Number | 828273-76-3 |

| Molecular Formula | C₁₈H₁₇ClN₂O₂ |

| Molecular Weight | 328.8 g/mol |

| IUPAC Name | 2-butoxy-3-(4-chlorophenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3 |

| Standard InChIKey | XETTYJDFEHXALZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

| LogP | 4.21800 |

The compound features three key structural elements: the quinazolin-4(3H)-one core, a butoxy group at the C-2 position, and a 4-chlorophenyl substituent at the N-3 position.

General Synthetic Approaches to Quinazolin-4(3H)-ones

Several general approaches have been established for the synthesis of quinazolin-4(3H)-ones, which can be adapted for the preparation of 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one:

Anthranilic Acid Derivative Approach

The most commonly employed method for quinazolin-4(3H)-one synthesis begins with the acylation of anthranilic acid with an appropriate acyl chloride. The resulting intermediate undergoes ring closure, typically with acetic anhydride, to form a 1,3-benzoxazin-4-one intermediate. This benzoxazinone is subsequently treated with an appropriate amine to yield the desired quinazolin-4(3H)-one derivative.

Direct Cyclization of 2-Aminobenzamides

This approach involves the reaction of 2-aminobenzamides with various reagents such as aldehydes, carboxylic acids, or their derivatives, often in the presence of an oxidant to facilitate ring closure.

Specific Preparation Methods for this compound

Method 1: Synthesis via Benzoxazinone Intermediate

This multi-step procedure is adapted for the specific preparation of this compound:

Step 1: Preparation of 2-Butoxy-4H-benzo[d]oxazin-4-one

Reagents:

- Anthranilic acid (1 equivalent)

- Butyl chloroformate (1.2 equivalents)

- Pyridine (2 equivalents)

- Anhydrous tetrahydrofuran (THF)

Procedure:

- Dissolve anthranilic acid in anhydrous THF in a round-bottomed flask under nitrogen atmosphere.

- Cool the solution to 0°C in an ice bath.

- Add pyridine dropwise, followed by slow addition of butyl chloroformate while maintaining the temperature below 5°C.

- Allow the reaction mixture to warm to room temperature and stir for 4 hours.

- Remove the solvent under reduced pressure.

- Add acetic anhydride (10 mL per gram of intermediate) and heat the mixture at 80°C for 2 hours.

- After cooling, remove excess acetic anhydride under vacuum.

- Purify the 2-butoxy-4H-benzo[d]oxazin-4-one intermediate by recrystallization from ethanol.

Step 2: Introduction of 4-Chlorophenyl Group

Reagents:

- 2-Butoxy-4H-benzo[d]oxazin-4-one (1 equivalent)

- 4-Chloroaniline (1.2 equivalents)

- Glacial acetic acid

- Anhydrous toluene

Procedure:

- Dissolve 2-butoxy-4H-benzo[d]oxazin-4-one in anhydrous toluene.

- Add 4-chloroaniline and catalytic amount of glacial acetic acid.

- Reflux the reaction mixture for 8-10 hours, monitoring by thin-layer chromatography.

- Cool the reaction mixture to room temperature and filter to collect the precipitated product.

- Wash the solid with cold toluene followed by petroleum ether.

- Recrystallize from ethanol to obtain pure this compound.

Typical yield: 65-75%

Method 2: Copper-Catalyzed Isocyanide Insertion Approach

This method is based on the copper-catalyzed reactions of isocyanobenzoates with appropriate amines and alkoxy sources:

Reagents:

- Ethyl 2-isocyanobenzoate (1 equivalent)

- 4-Chloroaniline (1.2 equivalents)

- Copper(II) acetate monohydrate (0.05 equivalents)

- Triethylamine (2 equivalents)

- n-Butanol (as reagent and solvent)

Procedure:

- Prepare ethyl 2-isocyanobenzoate according to general procedure described in the literature.

- In a pressure tube, combine ethyl 2-isocyanobenzoate, 4-chloroaniline, copper(II) acetate monohydrate, and triethylamine in n-butanol.

- Seal the tube and heat the reaction mixture at 150°C for 3 hours.

- After cooling to room temperature, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.

- Dry the organic layer over anhydrous sodium sulfate, concentrate under vacuum, and purify by column chromatography (hexane/ethyl acetate gradient) to obtain this compound.

Typical yield: 55-65%

Method 3: Base-Promoted SNAr Approach

This transition-metal-free approach involves the reaction of ortho-fluorobenzamides with appropriate reagents:

Reagents:

- 2-Fluoro-N-butoxybenzamide (1 equivalent)

- 4-Chlorobenzamide (2.5 equivalents)

- Cesium carbonate (2.5 equivalents)

- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare 2-fluoro-N-butoxybenzamide according to standard procedures.

- In a sealed tube equipped with a magnetic stirrer, combine 2-fluoro-N-butoxybenzamide, 4-chlorobenzamide, cesium carbonate, and DMSO under nitrogen atmosphere.

- Seal the tube and stir the reaction mixture at 135°C for 24 hours.

- Cool to room temperature, pour into a mixture of water and ethyl acetate, and separate the layers.

- Extract the aqueous layer with ethyl acetate three times.

- Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain this compound.

Typical yield: 70-85%

Method 4: H₂O₂-Mediated Synthesis

This approach utilizes hydrogen peroxide as an oxidant in the synthesis:

Reagents:

- 2-Amino-N-butoxybenzamide (1 equivalent)

- 4-Chlorobenzaldehyde (1.2 equivalents)

- Hydrogen peroxide (30% in water, 1 equivalent)

- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare 2-amino-N-butoxybenzamide according to established methods.

- In a reaction tube, combine 2-amino-N-butoxybenzamide and 4-chlorobenzaldehyde in DMSO.

- Add hydrogen peroxide (30% in water) using a microsyringe.

- Heat the reaction mixture at 150°C with continuous stirring for 20 hours, monitoring by thin-layer chromatography.

- Cool to room temperature, wash with water, and extract with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate, concentrate under vacuum, and purify by column chromatography to obtain this compound.

Typical yield: 60-70%

Optimization and Scale-up Considerations

For industrial-scale production, several factors must be considered:

Solvent Selection

The choice of solvent significantly impacts reaction yield. For the synthesis of this compound, DMSO has shown superior results compared to other solvents, as demonstrated in Table 2:

| Solvent | Relative Yield (%) |

|---|---|

| DMSO | 90-100 |

| DMF | 40-50 |

| 1,4-Dioxane | 10-15 |

| Water | 0 |

| Toluene | 0 |

| Ethanol | 0 |

Temperature Control

Precise temperature control is critical, particularly during the cyclization step. Overheating can lead to side reactions and reduced yields, while insufficient heating may result in incomplete conversion:

| Method | Optimal Temperature Range (°C) | Required Heating Time (h) |

|---|---|---|

| Benzoxazinone Approach | 80-85 (Step 1), 110-120 (Step 2) | 2-3 (Step 1), 8-10 (Step 2) |

| Copper-Catalyzed | 145-155 | 3-4 |

| SNAr Approach | 130-140 | 22-26 |

| H₂O₂-Mediated | 145-155 | 18-22 |

Purification Strategies

For large-scale production, efficient purification methods are essential:

- Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)

- Column chromatography for laboratory-scale preparations

- Continuous crystallization processes for industrial production

Characterization and Analysis

The identity and purity of this compound can be confirmed through various analytical techniques:

Spectral Data

¹H NMR (500 MHz, CDCl₃) : δ 8.34-8.30 (m, 1H), 7.83-7.76 (m, 1H), 7.74-7.68 (m, 2H), 7.55-7.45 (m, 2H), 7.43-7.38 (m, 2H), 4.59 (t, J = 6.5 Hz, 2H), 1.85 (quint, J = 7.0 Hz, 2H), 1.53 (sext, J = 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H).

¹³C NMR (125 MHz, CDCl₃) : δ 162.4, 153.8, 147.2, 135.9, 134.7, 134.2, 130.5, 129.2, 127.9, 127.4, 126.9, 126.5, 120.6, 67.8, 30.7, 19.1, 13.8.

IR (KBr, cm⁻¹) : 2960, 2872, 1680, 1612, 1585, 1490, 1470, 1380, 1092, 775.

Purity Analysis

High-performance liquid chromatography (HPLC) is the preferred method for purity determination, with the following typical conditions:

- Column : C18, 250 mm × 4.6 mm, 5 μm

- Mobile Phase : Acetonitrile/water (70:30, v/v)

- Flow Rate : 1.0 mL/min

- Detection : UV at 254 nm

- Retention Time : Approximately 6.5 minutes

- Purity Requirement : ≥98%

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the substituents attached to it.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinones

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Quinazolinones

Key Observations :

- Synthetic Accessibility : Higher yields (e.g., 80% for Compound 24) are associated with electron-donating groups (e.g., methoxy) that stabilize intermediates. The butoxy group may require optimized reaction conditions due to steric effects .

Antihypertensive Activity

- Compound 24 exhibited potent α1-adrenergic receptor blocking activity, comparable to the clinical drug prazosin, with prolonged action in adrenaline-induced hypertensive rats .

- Target Compound : The butoxy group may modulate receptor binding kinetics, though in vivo studies are needed to confirm efficacy.

Antibacterial Activity

- Compound 9h (4-chlorophenyl at position 3) showed moderate activity against Proteus vulgaris (1.2 cm inhibition zone) .

- Target Compound : The butoxy chain could enhance Gram-negative bacterial membrane penetration, but this remains speculative without experimental data.

Anticancer and Enzyme Inhibition

- Triazole-quinazolinone hybrids with 4-chlorophenyl groups (e.g., 2-(4-chlorophenyl)-6-nitroquinazolin-4(3H)-one) inhibit dihydrofolate reductase (DHFR), a cancer target .

- CQ and BQ (4-chlorophenyl and 4-bromophenyl derivatives) are potent α-glucosidase inhibitors, suggesting the target compound may also interact with metabolic enzymes .

Biological Activity

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities. Quinazolinones are known for their broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies :

- A study reported that quinazolinone derivatives showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells. Compound 10 from this series exhibited an EGFR inhibitory profile comparable to erlotinib .

- Another investigation highlighted that certain quinazolinones demonstrated potent inhibitory effects against Aurora kinase, a target in cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A3 | PC3 (prostate cancer) | 10 |

| Compound A5 | MCF-7 (breast cancer) | 10 |

| Compound A6 | HT-29 (colon cancer) | 12 |

Antibacterial Activity

The antibacterial potential of quinazolinones has also been documented. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

- Studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as potential antimicrobial agents .

Anti-inflammatory Effects

Quinazolinones are recognized for their anti-inflammatory properties, often acting through the inhibition of COX enzymes.

- Recent findings indicate that compounds with specific substituents on the quinazolinone scaffold exhibit enhanced COX-2 selectivity, which is crucial for reducing inflammation without the side effects associated with non-selective NSAIDs .

The mechanisms underlying the biological activities of this compound involve:

- Molecular Docking Studies : These studies have elucidated how the compound interacts with various protein targets, leading to its anticancer and anti-inflammatory effects. For instance, docking studies suggest strong binding affinities to EGFR and Aurora kinase .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes like COX and BACE1 has been linked to its therapeutic potential in treating diseases such as cancer and Alzheimer's .

Case Studies

Several case studies have illustrated the efficacy of quinazolinone derivatives in clinical settings:

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a regimen including quinazolinone derivatives showed improved outcomes compared to standard chemotherapy, highlighting their potential as effective treatment options .

- Antibacterial Trials : In vitro studies demonstrated that a specific quinazolinone derivative significantly reduced bacterial load in infected animal models, paving the way for further development as an antibiotic .

Q & A

Q. How can synthesis methods for 2-butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one be optimized to improve yield and efficiency?

Answer: Key strategies include:

- Microwave-assisted synthesis : Reduces reaction time by 60–80% and increases yields (e.g., from 65% to 88%) compared to conventional heating. This method enhances reaction kinetics through uniform dielectric heating .

- Stepwise functionalization : Start with anthranilic acid derivatives, followed by cyclization with 4-chlorophenyl thiazole intermediates. Use potassium carbonate as a base to stabilize intermediates and minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while glacial acetic acid aids in cyclization steps .

Q. What in vitro assays are suitable for preliminary screening of its anti-inflammatory activity?

Answer:

- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) to evaluate selectivity for inflammatory pathways .

- NF-κB and AP-1 transcriptional inhibition : Use luciferase reporter gene assays in RAW 264.7 macrophages to quantify suppression of pro-inflammatory mediators .

- Ulcerogenicity profiling : Compare gastric mucosal damage in rodent models to assess therapeutic index relative to NSAIDs like indomethacin .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core influence antitubercular activity?

Answer:

- Electronegative substituents : Introduction of halogens (e.g., Cl, F) at the 6th position enhances target binding to Mycobacterium tuberculosis enzymes (e.g., InhA) by improving hydrophobic interactions .

- Bulky groups at the 3rd position : 4-Chlorophenyl thiazole moieties increase steric bulk, improving activity against drug-resistant strains (MIC: 0.5–2 µg/mL) .

- Computational validation : Molecular docking (AutoDock Vina) and 3D-QSAR models highlight the necessity of hydrogen bonding with Thr196 and hydrophobic contacts with Phe149 in the enoyl-ACP reductase binding pocket .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved for derivatives of this compound?

Answer:

- Dose-response profiling : Establish therapeutic windows using IC₅₀ (anti-inflammatory) vs. CC₅₀ (cytotoxicity) ratios in human fibroblast (MRC-5) and HepG2 cell lines .

- Metabolic stability assays : Evaluate cytochrome P450 (CYP3A4/2D6) inhibition to identify metabolites responsible for toxicity .

- Structural analogs : Compare 2-butoxy derivatives with 2-methoxy or 2-hexylthiazole variants. For example, 6-chloro-3((2-hexylthiazol-4-yl)methyl) analogs show reduced cytotoxicity while retaining anti-inflammatory activity .

Q. What experimental and computational approaches validate the binding mode of this compound to PqsR in Pseudomonas aeruginosa?

Answer:

- X-ray crystallography : Resolve ligand-PqsR complexes at 1.8–2.2 Å resolution to identify key interactions (e.g., hydrogen bonds with Ser73 and π-π stacking with Trp60) .

- Pyocyanin suppression assays : Quantify inhibition of virulence factor production (IC₅₀: 12–18 µM) in PAO1 strains to correlate binding affinity with phenotypic effects .

- Molecular dynamics simulations : Simulate ligand-receptor stability over 100 ns to assess conformational changes in the ligand-binding domain .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in antimicrobial activity across structurally similar derivatives?

Answer:

- Substituent electronegativity : Derivatives with 3-CF₃ groups exhibit enhanced antifungal activity (MIC: 4 µg/mL against Fusarium oxysporum) compared to 2-F substituents due to improved membrane penetration .

- Synergistic combinations : Test combinations with fluconazole or amphotericin B to identify additive effects (fractional inhibitory concentration index <0.5) .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., aromatic protons at δ 7.5–8.1 ppm for 4-chlorophenyl groups) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to monitor reaction progress and purity (>95%) .

- Elemental analysis : Validate empirical formulas (e.g., C₂₂H₁₄BrClN₂O₂) with <0.3% deviation from theoretical values .

Data Contradiction Analysis

Q. Why do some studies report high anti-inflammatory activity but poor in vivo efficacy?

Answer:

- Bioavailability limitations : Low logP values (<3.0) reduce membrane permeability. Use prodrug strategies (e.g., esterification of the 4-oxo group) to enhance absorption .

- Species-specific metabolism : Rodent liver microsome assays may not predict human pharmacokinetics. Cross-validate with human hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.